![molecular formula C20H13ClF3N7O2 B14146204 N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-{[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea CAS No. 943312-07-0](/img/structure/B14146204.png)
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-{[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(4-{[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorinated phenyl ring, a trifluoromethyl group, and a triazole-pyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(4-{[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-{[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]oxy}phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(4-{[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(4-{[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, contributing to the understanding of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(4-{[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt key biological pathways, leading to therapeutic effects. For example, the triazole-pyrimidine moiety may interact with nucleic acid-binding proteins, affecting gene expression and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(4-{[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea: shares similarities with other urea derivatives, such as:
Uniqueness
The uniqueness of N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(4-{[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the triazole-pyrimidine moiety provides a versatile platform for molecular interactions.
Eigenschaften
CAS-Nummer |
943312-07-0 |
|---|---|
Molekularformel |
C20H13ClF3N7O2 |
Molekulargewicht |
475.8 g/mol |
IUPAC-Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]oxyphenyl]urea |
InChI |
InChI=1S/C20H13ClF3N7O2/c21-16-6-3-13(7-15(16)20(22,23)24)30-19(32)29-12-1-4-14(5-2-12)33-18-8-17(26-10-27-18)31-11-25-9-28-31/h1-11H,(H2,29,30,32) |
InChI-Schlüssel |
WTNSICOGKYXFAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=NC=NC(=C3)N4C=NC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


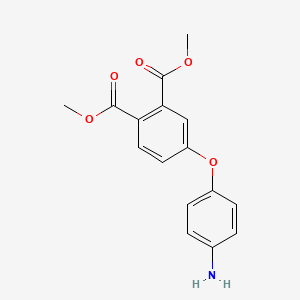
![1-(Benzyloxy)-2-{(Z)-[2-(benzyloxy)-5-nitrophenyl]-NNO-azoxy}-4-nitrobenzene](/img/structure/B14146124.png)
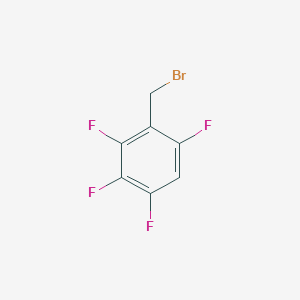
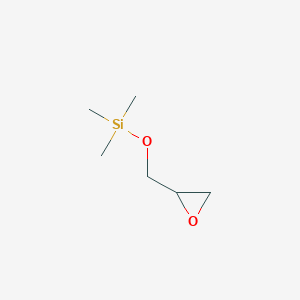
![2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid](/img/structure/B14146136.png)
![2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-(1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B14146144.png)
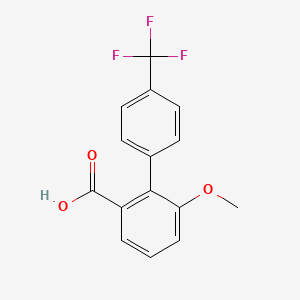
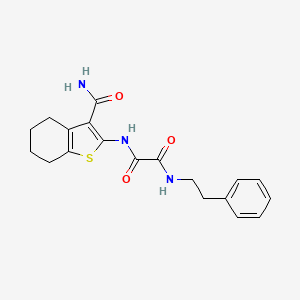
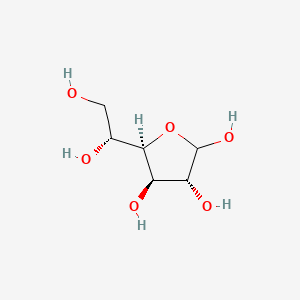
![3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol](/img/structure/B14146179.png)
![6-oxo-6H-benzo[c]chromen-3-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B14146181.png)
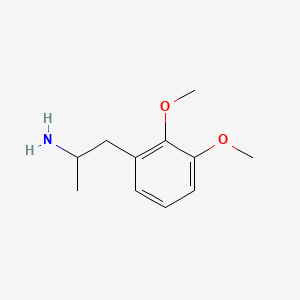

![4-[(E)-{5-iminio-7-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene}methyl]-2,6-dimethoxyphenolate](/img/structure/B14146199.png)
